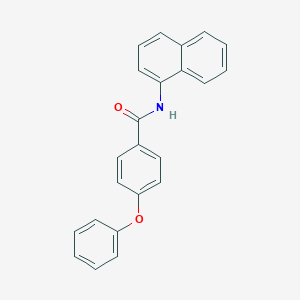

N-(1-naphthyl)-4-phenoxybenzamide

Descripción

N-(1-Naphthyl)-4-phenoxybenzamide is a synthetic benzamide derivative featuring a naphthyl group attached to the nitrogen atom of the benzamide core and a phenoxy substituent at the para position of the benzene ring. For example, N-(1-naphthyl)phthalamic acid (NPA), a related compound, is a known inhibitor of polar auxin transport (PAT) and is used to study auxin signaling pathways .

Propiedades

Fórmula molecular |

C23H17NO2 |

|---|---|

Peso molecular |

339.4 g/mol |

Nombre IUPAC |

N-naphthalen-1-yl-4-phenoxybenzamide |

InChI |

InChI=1S/C23H17NO2/c25-23(24-22-12-6-8-17-7-4-5-11-21(17)22)18-13-15-20(16-14-18)26-19-9-2-1-3-10-19/h1-16H,(H,24,25) |

Clave InChI |

ZOVYLNDXMSMXGT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=CC4=CC=CC=C43 |

SMILES canónico |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=CC4=CC=CC=C43 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Antitumor Benzamide Derivatives

A key structural analog is N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide (Compound 10, Figure 6 in Molecules 2015), which shares the 4-phenoxybenzamide backbone but incorporates a piperidine ring and a difluorobenzyl group. This derivative demonstrated potent antitumor activity against HepG2 hepatocarcinoma cells (IC₅₀ values in the nanomolar range), attributed to its enhanced cellular permeability and interactions with kinase targets . In contrast, N-(1-naphthyl)-4-phenoxybenzamide lacks the fluorine substituents and piperidine moiety, likely reducing its antitumor efficacy due to diminished target affinity and metabolic stability.

Key Structural Differences and Activity :

Anti-Auxin Agents

N-(1-naphthyl)phthalamic acid (NPA), a classic anti-auxin compound, shares the 1-naphthyl group with N-(1-naphthyl)-4-phenoxybenzamide but replaces the benzamide with a phthalamic acid moiety. NPA inhibits PAT by binding to ABCB/PGP transporters, disrupting auxin efflux .

Functional Group Impact :

Benzamide Derivatives with Bulky Substituents

Another analog, N-(2-(tert-butyl)phenyl)-4-methoxy-N-(1-phenyl-2-(pyridin-2-yl)ethyl)benzamide (Compound 6m), incorporates a tert-butyl group and a pyridine ring. These substituents enhance metabolic stability and blood-brain barrier penetration in neuroactive compounds . The absence of such bulky groups in N-(1-naphthyl)-4-phenoxybenzamide suggests lower lipophilicity and reduced central nervous system (CNS) bioavailability.

Research Implications and Limitations

However, the lack of fluorine atoms (critical for target binding in Compound 10 ) and the absence of phthalamic acid (essential for NPA-like activity ) limit its direct comparability to these analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.